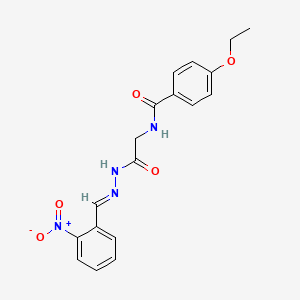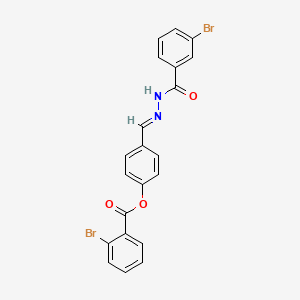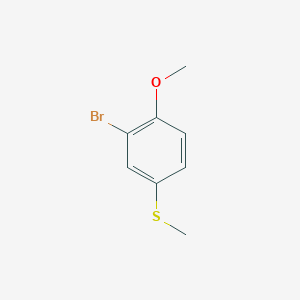![molecular formula C16H14N4O2S B12004903 4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide CAS No. 1129272-25-8](/img/structure/B12004903.png)
4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide is a synthetic organic compound with the molecular formula C16H14N4O2S. It is characterized by the presence of an azo group (-N=N-) linking a naphthylamine moiety to a benzenesulfonamide group. This compound is part of the azo dye family, known for their vivid colors and applications in various industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-1-naphthylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzenesulfonamide under alkaline conditions to form the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in enzyme inhibition studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a component in various chemical formulations
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The azo group can undergo reduction in vivo, leading to the formation of active amines that interact with enzymes and other proteins. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce cytotoxic effects. The sulfonamide group also contributes to its biological activity by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonic acid
- 4-[(E)-(4-amino-1-naphthyl)diazenyl]benzene
- 4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonic acid sodium salt
Uniqueness
4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide is unique due to its specific combination of the naphthylamine and benzenesulfonamide moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1129272-25-8 |
|---|---|
Fórmula molecular |
C16H14N4O2S |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4-[(4-aminonaphthalen-1-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H14N4O2S/c17-15-9-10-16(14-4-2-1-3-13(14)15)20-19-11-5-7-12(8-6-11)23(18,21)22/h1-10H,17H2,(H2,18,21,22) |
Clave InChI |
WMEUHDPAOLMAES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004841.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004849.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004856.png)
![Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12004860.png)
![5-[(4-Chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12004863.png)


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004875.png)

![2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane](/img/structure/B12004891.png)
![3-Propyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12004909.png)
